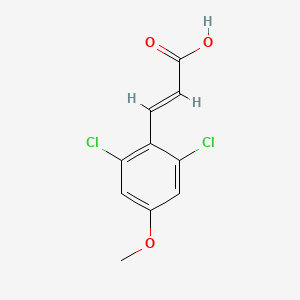
2,6-Dichloro-4-methoxycinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-methoxycinnamic acid is an organic compound with the molecular formula C10H8Cl2O3 It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methoxy group at the 4 position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-methoxycinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4-methoxybenzaldehyde.
Knoevenagel Condensation: The benzaldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base, such as piperidine or pyridine, to form the corresponding cinnamic acid derivative.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at reflux temperature for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.
Optimization: Optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 2,6-Dichloro-4-methoxycinnamic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated acid using hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted derivatives.
Oxidation Products: Formation of 2,6-dichloro-4-hydroxycinnamic acid.
Reduction Products: Formation of 2,6-dichloro-4-methoxyhydrocinnamic acid.
科学的研究の応用
2,6-Dichloro-4-methoxycinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Dichloro-4-methoxycinnamic acid depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Molecular Targets: Potential targets include enzymes involved in metabolic pathways or proteins associated with disease states.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
類似化合物との比較
2,6-Dichloro-4-methoxycinnamic acid can be compared with other cinnamic acid derivatives:
2,4-Dichloro-4-methoxycinnamic Acid: Similar structure but with chlorine atoms at different positions, leading to different reactivity and biological activity.
4-Methoxycinnamic Acid: Lacks chlorine atoms, resulting in different chemical properties and applications.
2,6-Dichlorocinnamic Acid: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness: The presence of both chlorine atoms and a methoxy group in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities not observed in other derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
特性
分子式 |
C10H8Cl2O3 |
|---|---|
分子量 |
247.07 g/mol |
IUPAC名 |
(E)-3-(2,6-dichloro-4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O3/c1-15-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |
InChIキー |
MUXHHKUVHHNNIX-NSCUHMNNSA-N |
異性体SMILES |
COC1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)Cl |
正規SMILES |
COC1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



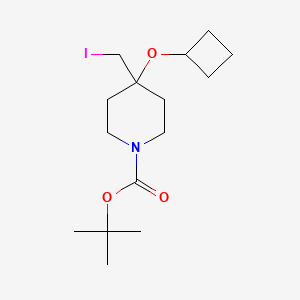
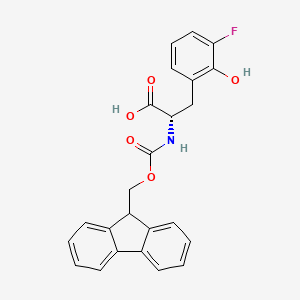
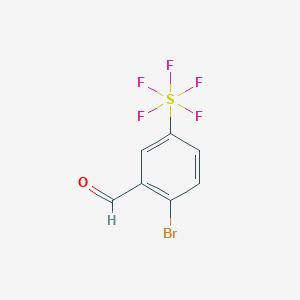
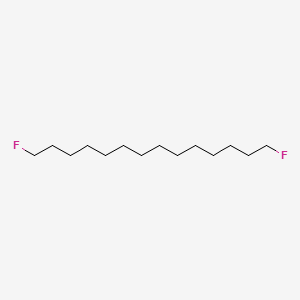

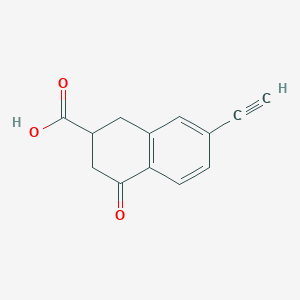
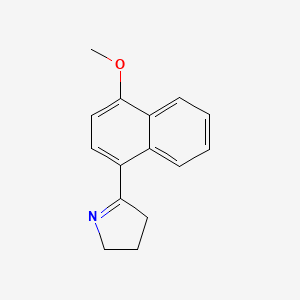
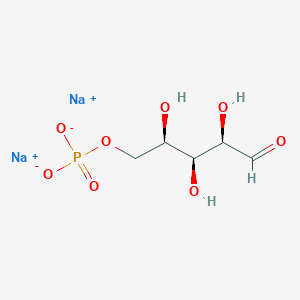
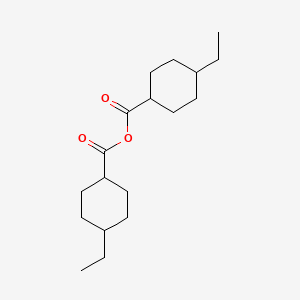
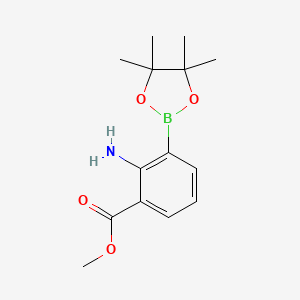
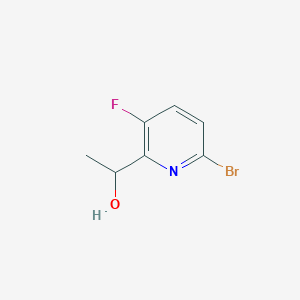
![rel-tert-Butyl ((1R,3s,5S,8r)-8-aminobicyclo[3.2.1]octan-3-yl)carbamate hydrochloride](/img/structure/B12851775.png)
![4-[(Difluoromethyl)thio]benzene-1,2-diamine](/img/structure/B12851788.png)
